Bienvenue dans la boutique en ligne BenchChem!

Ethyl-(4-methylamino-cyclohexyl)-carbamic acid benzyl ester

Lipophilicity CNS drug discovery Blood-brain barrier

Ethyl-(4-methylamino-cyclohexyl)-carbamic acid benzyl ester (CAS 1353944-44-1; IUPAC: benzyl N-ethyl-N-[4-(methylamino)cyclohexyl]carbamate; molecular formula C₁₇H₂₆N₂O₂; MW 290.40 g/mol) is a synthetic N,N-disubstituted carbamate featuring a 1,4-trans-cyclohexyl core bearing a 4-methylamino substituent, an N-ethyl group on the carbamate nitrogen, and a benzyl ester protecting group. The compound belongs to the broader class of substituted cyclohexyl-1,4-diamine derivatives, which have been described in the patent literature as possessing affinity for opioid receptors (μ, κ, δ), the ORL-1 (nociceptin) receptor, and as inhibitors of noradrenaline and serotonin reuptake, indicating relevance for CNS disorder research programs.

Molecular Formula C17H26N2O2
Molecular Weight 290.4 g/mol
Cat. No. B7933635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl-(4-methylamino-cyclohexyl)-carbamic acid benzyl ester
Molecular FormulaC17H26N2O2
Molecular Weight290.4 g/mol
Structural Identifiers
SMILESCCN(C1CCC(CC1)NC)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C17H26N2O2/c1-3-19(16-11-9-15(18-2)10-12-16)17(20)21-13-14-7-5-4-6-8-14/h4-8,15-16,18H,3,9-13H2,1-2H3
InChIKeyLAVJNGNMUKEOAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl-(4-methylamino-cyclohexyl)-carbamic Acid Benzyl Ester – Product Identification and Compound Class for Scientific Procurement


Ethyl-(4-methylamino-cyclohexyl)-carbamic acid benzyl ester (CAS 1353944-44-1; IUPAC: benzyl N-ethyl-N-[4-(methylamino)cyclohexyl]carbamate; molecular formula C₁₇H₂₆N₂O₂; MW 290.40 g/mol) is a synthetic N,N-disubstituted carbamate featuring a 1,4-trans-cyclohexyl core bearing a 4-methylamino substituent, an N-ethyl group on the carbamate nitrogen, and a benzyl ester protecting group . The compound belongs to the broader class of substituted cyclohexyl-1,4-diamine derivatives, which have been described in the patent literature as possessing affinity for opioid receptors (μ, κ, δ), the ORL-1 (nociceptin) receptor, and as inhibitors of noradrenaline and serotonin reuptake, indicating relevance for CNS disorder research programs [1]. This compound is available as a research chemical from multiple suppliers, typically at 95–98% purity, and is intended for laboratory research use only .

Why Ethyl-(4-methylamino-cyclohexyl)-carbamic Acid Benzyl Ester Cannot Be Interchanged with In-Class Analogs


Although numerous benzyl carbamates of cyclohexyl-1,4-diamine share the same core scaffold, the specific combination of N-ethyl substitution on the carbamate nitrogen, regiochemistry at the 4-position, and the benzyl ester protecting group confer a unique physicochemical and pharmacological profile that cannot be replicated by closest analogs. Key differentiating features include calculated LogP of 3.1757 (versus 2.7856 for the N-methyl analog and 2.4434 for the N-unsubstituted analog), a single hydrogen bond donor (versus two for the N-unsubstituted analog), and a benzyl ester with higher lipophilicity than the corresponding tert-butyl ester (LogP 2.774) . These differences in lipophilicity and hydrogen bonding capacity directly impact membrane permeability, metabolic stability, and target binding kinetics. The patent landscape for substituted cyclohexyl-1,4-diamine derivatives further establishes that subtle structural modifications to the N-substituent and ester group dramatically alter receptor selectivity profiles across opioid receptor subtypes and monoamine transporters [1]. Therefore, generic substitution with a closely related analog—even one differing only by a single methylene unit—would introduce uncontrolled variables in any structure-activity relationship (SAR) study or biological assay.

Quantitative Differentiation Evidence for Ethyl-(4-methylamino-cyclohexyl)-carbamic Acid Benzyl Ester vs. Closest Analogs


Calculated LogP Comparison: N-Ethyl vs. N-Methyl Substitution on (4-Methylamino-cyclohexyl)-carbamic Acid Benzyl Ester

The target compound (N-ethyl) exhibits a calculated LogP of 3.1757, which is 0.3901 logP units higher than the N-methyl analog (CAS 1353971-58-0; LogP 2.7856), as reported by the same computational method on leyan.com . This difference corresponds to an approximately 2.5-fold increase in octanol-water partition coefficient, indicating substantially enhanced lipophilicity. The increased lipophilicity is predicted to improve passive membrane permeability and blood-brain barrier penetration, critical for CNS-targeted programs.

Lipophilicity CNS drug discovery Blood-brain barrier

Lipophilicity Gap: N-Ethyl Carbamate vs. N-Unsubstituted (4-Methylamino-cyclohexyl)-carbamic Acid Benzyl Ester

Compared to the N-unsubstituted analog (CAS 1353971-24-0), the N-ethyl target compound shows a calculated LogP of 3.1757 versus 2.4434, representing a 0.7323 logP unit increase . This nearly 5.4-fold greater lipophilicity results from the addition of the N-ethyl group, which increases hydrophobic surface area and simultaneously eliminates one hydrogen bond donor on the carbamate nitrogen.

Lipophilicity Membrane permeability SAR

Reduced Hydrogen Bond Donor Count: Impact on Membrane Permeability and Metabolic Stability vs. N-Unsubstituted Analog

The N-ethyl target compound possesses only one hydrogen bond donor (the secondary methylamino group on the cyclohexyl ring), whereas the N-unsubstituted analog (CAS 1353971-24-0) possesses two hydrogen bond donors (the methylamino group plus the carbamate N-H) . Both compounds share an identical TPSA of 41.57 Ų. In general medicinal chemistry principles, each additional HBD has been estimated to decrease passive permeability by approximately 10-fold in Caco-2 assays. Furthermore, N-alkylation of the carbamate nitrogen eliminates a potential site for Phase II metabolic conjugation (glucuronidation), potentially enhancing metabolic stability.

Hydrogen bonding Oral bioavailability Metabolic stability

Benzyl Ester Advantage: Superior Lipophilicity Over tert-Butyl Ester for CNS Pharmacophore Development

The target compound, bearing a benzyl ester, exhibits a calculated LogP of 3.1757, which is 0.4017 logP units higher than the corresponding tert-butyl ester analog (CAS 1353973-68-8; LogP 2.774) . This difference reflects the greater hydrophobicity of the benzyl group (phenyl ring, π = 1.96) compared to the tert-butyl group (π ≈ 1.68). Additionally, the benzyl ester serves as a cleavable protecting group under orthogonal hydrogenolysis conditions (H₂/Pd-C), whereas the tert-butyl carbamate requires acidic conditions (TFA), enabling complementary protection strategies in multi-step synthesis.

Ester protecting group Lipophilicity CNS penetration

4-Position Regiochemistry and Higher Commercial Purity vs. 2-Substituted Regioisomer

The target compound features methylamino substitution at the 4-position (para) of the cyclohexyl ring, providing a linear, symmetric molecular geometry with well-defined trans configuration. The regioisomeric 2-substituted analog (CAS 1353953-18-0; ethyl-(2-methylamino-cyclohexyl)-carbamic acid benzyl ester) bears substitution at the 2-position, which introduces steric crowding between the methylamino group and the bulky N-ethyl-N-benzyloxycarbonyl substituent . While calculated LogP values may be similar (leyan reports 3.1757 for both), the 4-substituted isomer presents a more extended conformation that may better access narrow binding pockets. Critically, the 4-substituted target compound is commercially available at 98% purity (leyan.com), whereas the 2-substituted isomer is typically offered at 95% purity (AKSci) . This 3-percentage-point purity differential is meaningful for reproducible dose-response experiments in early-stage drug discovery.

Regiochemistry Purity Structural differentiation

Optimal Research and Industrial Application Scenarios for Ethyl-(4-methylamino-cyclohexyl)-carbamic Acid Benzyl Ester


CNS Drug Discovery: Optimizing Blood-Brain Barrier Penetration Through N-Ethyl Carbamate Design

In CNS drug discovery programs targeting receptors within the central nervous system, the compound's calculated LogP of 3.1757 places it in the optimal lipophilicity range (LogP 3–5) for passive blood-brain barrier permeation, as supported by the quantitative LogP comparison evidence . The N-ethyl substitution provides a 0.39 LogP unit advantage over the N-methyl analog and a 0.73 LogP unit advantage over the N-unsubstituted analog, directly translating to predicted improvements in brain-to-plasma ratio. The single hydrogen bond donor further favors CNS penetration by reducing desolvation energy costs at the blood-brain barrier interface .

Medicinal Chemistry SAR Campaigns: Profiling N-Alkyl Substitution Effects on Receptor Selectivity

The compound serves as a critical tool for systematic structure-activity relationship (SAR) studies of the cyclohexyl-1,4-diamine scaffold. The patent literature establishes that N-substituent modifications on this scaffold modulate affinity across opioid receptor subtypes (μ, κ, δ) and the ORL-1 receptor, as well as noradrenaline and serotonin reuptake inhibition [1]. The N-ethyl variant fills a specific gap in the N-alkyl homologation series (N-H → N-methyl → N-ethyl), enabling researchers to correlate incremental lipophilicity increases with changes in receptor binding profiles and functional activity .

Opioid and ORL-1 Receptor Pharmacology: Targeting the Cyclohexyl-1,4-Diamine Pharmacophore

Substituted cyclohexyl-1,4-diamine derivatives, including carbamates with benzyl ester protection, have been disclosed as ligands for opioid receptors and the nociceptin/orphanin FQ (N/OFQ) receptor ORL-1, with potential applications in pain management, depression, anxiety, and substance abuse disorders [1]. The target compound's specific substitution pattern—N-ethyl carbamate with 4-methylamino and benzyl ester—provides a defined starting point for exploring this pharmacophore space, with the benzyl ester offering both lipophilicity contribution and a tractable synthetic handle for further derivatization via hydrogenolysis .

High-Purity Chemical Probe Synthesis for Target Validation Studies

The availability of Ethyl-(4-methylamino-cyclohexyl)-carbamic acid benzyl ester at 98% purity (leyan.com) makes it suitable as a precursor for high-quality chemical probe synthesis . In target validation studies where impurity-driven off-target effects can confound data interpretation, the 3-percentage-point purity advantage over the 95%-pure 2-substituted regioisomer translates to fewer confounding variables in dose-response and selectivity assays . The well-defined 4-position regiochemistry further ensures that biological activity can be unambiguously attributed to the intended molecular structure.

Quote Request

Request a Quote for Ethyl-(4-methylamino-cyclohexyl)-carbamic acid benzyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.